Cas no 2172466-92-9 (benzyl N-({1-(chlorosulfonyl)methylcyclobutyl}(oxan-4-yl)methyl)carbamate)

Benzyl N-({1-(chlorosulfonyl)methylcyclobutyl}(oxan-4-yl)methyl)carbamate is a specialized synthetic intermediate used in organic and medicinal chemistry. Its structure features a chlorosulfonyl group, a cyclobutyl ring, and a tetrahydropyran (oxan-4-yl) moiety, making it a versatile building block for constructing complex molecules. The chlorosulfonyl group provides reactivity for further functionalization, while the carbamate and cyclic ether enhance stability and solubility. This compound is particularly valuable in pharmaceutical research for developing bioactive molecules, including protease inhibitors and other therapeutic agents. Its well-defined reactivity profile and modular design facilitate precise modifications, supporting efficient synthetic routes in drug discovery and development.
benzyl N-({1-(chlorosulfonyl)methylcyclobutyl}(oxan-4-yl)methyl)carbamate structure
2172466-92-9 structure
商品名:benzyl N-({1-(chlorosulfonyl)methylcyclobutyl}(oxan-4-yl)methyl)carbamate
CAS番号:2172466-92-9
MF:C19H26ClNO5S
メガワット:415.931443691254
CID:5922005
PubChem ID:165870355

benzyl N-({1-(chlorosulfonyl)methylcyclobutyl}(oxan-4-yl)methyl)carbamate 化学的及び物理的性質

名前と識別子

    • benzyl N-({1-(chlorosulfonyl)methylcyclobutyl}(oxan-4-yl)methyl)carbamate
    • EN300-1440677
    • benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}(oxan-4-yl)methyl)carbamate
    • 2172466-92-9
    • インチ: 1S/C19H26ClNO5S/c20-27(23,24)14-19(9-4-10-19)17(16-7-11-25-12-8-16)21-18(22)26-13-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14H2,(H,21,22)
    • InChIKey: QDPVBYJZATUMEN-UHFFFAOYSA-N
    • ほほえんだ: ClS(CC1(CCC1)C(C1CCOCC1)NC(=O)OCC1C=CC=CC=1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 415.1220218g/mol
  • どういたいしつりょう: 415.1220218g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 8
  • 複雑さ: 590
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 90.1Ų

benzyl N-({1-(chlorosulfonyl)methylcyclobutyl}(oxan-4-yl)methyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1440677-0.05g
benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}(oxan-4-yl)methyl)carbamate
2172466-92-9
0.05g
$2097.0 2023-05-26
Enamine
EN300-1440677-0.1g
benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}(oxan-4-yl)methyl)carbamate
2172466-92-9
0.1g
$2197.0 2023-05-26
Enamine
EN300-1440677-5.0g
benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}(oxan-4-yl)methyl)carbamate
2172466-92-9
5g
$7238.0 2023-05-26
Enamine
EN300-1440677-1.0g
benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}(oxan-4-yl)methyl)carbamate
2172466-92-9
1g
$2496.0 2023-05-26
Enamine
EN300-1440677-5000mg
benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}(oxan-4-yl)methyl)carbamate
2172466-92-9
5000mg
$7238.0 2023-09-29
Enamine
EN300-1440677-100mg
benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}(oxan-4-yl)methyl)carbamate
2172466-92-9
100mg
$2197.0 2023-09-29
Enamine
EN300-1440677-250mg
benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}(oxan-4-yl)methyl)carbamate
2172466-92-9
250mg
$2297.0 2023-09-29
Enamine
EN300-1440677-500mg
benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}(oxan-4-yl)methyl)carbamate
2172466-92-9
500mg
$2396.0 2023-09-29
Enamine
EN300-1440677-1000mg
benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}(oxan-4-yl)methyl)carbamate
2172466-92-9
1000mg
$2496.0 2023-09-29
Enamine
EN300-1440677-2500mg
benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}(oxan-4-yl)methyl)carbamate
2172466-92-9
2500mg
$4892.0 2023-09-29

benzyl N-({1-(chlorosulfonyl)methylcyclobutyl}(oxan-4-yl)methyl)carbamate 関連文献

benzyl N-({1-(chlorosulfonyl)methylcyclobutyl}(oxan-4-yl)methyl)carbamateに関する追加情報

Introduction to benzyl N-({1-(chlorosulfonyl)methylcyclobutyl}(oxan-4-yl)methyl)carbamate (CAS No. 2172466-92-9)

Benzyl N-({1-(chlorosulfonyl)methylcyclobutyl}(oxan-4-yl)methyl)carbamate (CAS No. 2172466-92-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzyl group, a chlorosulfonyl moiety, and a cyclobutyl ring, all of which contribute to its potential therapeutic applications.

The chlorosulfonyl group in the molecule is particularly noteworthy due to its reactivity and ability to form stable sulfonamide bonds. This characteristic makes the compound a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Recent studies have explored the use of chlorosulfonyl-containing compounds in the development of novel drugs targeting specific biological pathways, such as those involved in inflammation and cancer.

The cyclobutyl ring is another key structural element of this compound. Cyclobutyl-containing molecules have been shown to exhibit unique conformational properties that can influence their biological activity. For instance, the rigidity and compact nature of the cyclobutyl ring can enhance the binding affinity of the molecule to its target receptor, making it an attractive scaffold for drug design.

The benzyl group, which is attached to the carbamate moiety, plays a crucial role in modulating the solubility and lipophilicity of the compound. These properties are essential for optimizing the pharmacokinetic profile of potential drug candidates. The benzyl group can also serve as a protecting group during synthetic transformations, allowing for selective functionalization at other sites within the molecule.

Recent advancements in computational chemistry have enabled researchers to model the interactions between benzyl N-({1-(chlorosulfonyl)methylcyclobutyl}(oxan-4-yl)methyl)carbamate and various biological targets with high precision. Molecular dynamics simulations have provided insights into the conformational flexibility of the compound and its ability to adopt different binding modes depending on the target protein. These studies have highlighted the potential of this compound as a lead structure for further optimization.

In addition to its synthetic utility, benzyl N-({1-(chlorosulfonyl)methylcyclobutyl}(oxan-4-yl)methyl)carbamate has been investigated for its biological activity. Preliminary studies have shown that it exhibits potent inhibitory effects on certain enzymes involved in signal transduction pathways. For example, it has been found to inhibit phosphodiesterases (PDEs), which are key regulators of cyclic nucleotide levels in cells. This inhibition can lead to a range of physiological effects, including vasodilation and anti-inflammatory responses.

The oxan-4-yl (tetrahydro-2H-pyran-4-yl) moiety in the molecule adds another layer of complexity and functionality. Tetrahydrofurans and related compounds are known for their ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. This property makes them useful in designing molecules with high target selectivity and reduced off-target effects.

From a synthetic perspective, benzyl N-({1-(chlorosulfonyl)methylcyclobutyl}(oxan-4-yl)methyl)carbamate can be prepared through a series of well-established organic reactions. The synthesis typically involves several steps, including the formation of the chlorosulfonyl intermediate, coupling with the cyclobutyl ring, and final carbamate formation using benzyl alcohol or a benzyl derivative. The choice of protecting groups and reaction conditions is critical for achieving high yields and purity.

In conclusion, benzyl N-({1-(chlorosulfonyl)methylcyclobutyl}(oxan-4-yl)methyl)carbamate (CAS No. 2172466-92-9) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration as a lead structure in drug discovery programs targeting various diseases and conditions.

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